

Application Note: Measuring dBRD4-BD1 Ligand Affinity using Isothermal Titration Calorimetry

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Compound of Interest		
Compound Name:	dBRD4-BD1	
Cat. No.:	B12404878	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are key epigenetic regulators involved in gene expression.[1][2] The first bromodomain of BRD4 (dBRD4-BD1) is a primary therapeutic target for various diseases, including cancer and inflammation, as it recognizes and binds to acetylated lysine residues on histone tails.[2][3] Developing potent and selective inhibitors for dBRD4-BD1 is a major goal in drug discovery.[1] [3]

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique considered the "gold standard" for characterizing biomolecular interactions.[4][5] It directly measures the heat released or absorbed during a binding event, allowing for the determination of a complete thermodynamic profile of the interaction in a single, label-free experiment.[4][6][7] This application note provides a detailed protocol for using ITC to accurately measure the binding affinity and thermodynamics of small molecule ligands to the **dBRD4-BD1** domain.

Principle of Isothermal Titration Calorimetry

ITC operates by measuring the heat change (ΔH) that occurs when two molecules interact.[8] An ITC instrument consists of a reference cell and a sample cell housed in an adiabatic jacket. [8] The sample cell contains the macromolecule of interest (**dBRD4-BD1**), and a syringe is used to perform a series of precise injections of the ligand solution.



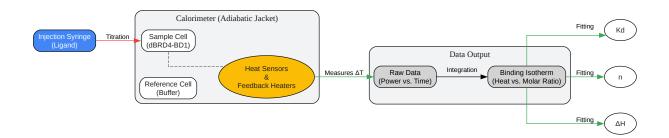




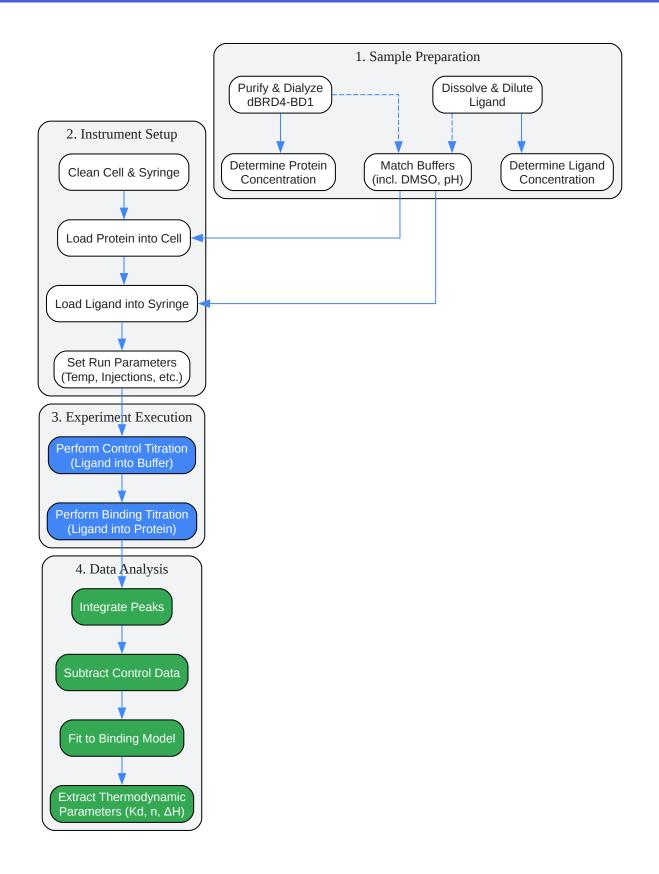
When the ligand is injected and binds to the protein, heat is either released (exothermic) or absorbed (endothermic).[8][9] The instrument's feedback system applies power to the cell heaters to maintain a zero temperature difference between the sample and reference cells.[10] The power required to maintain this equilibrium is the measured signal. As the protein becomes saturated with the ligand, the heat change per injection diminishes until only the background heat of dilution is observed.[11] The resulting data are plotted as heat per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm to a suitable model yields the key thermodynamic parameters:

- Binding Affinity (K d): The dissociation constant, indicating the strength of the interaction.
- Stoichiometry (n): The number of ligand molecules bound per protein molecule.
- Enthalpy (ΔH): The heat change associated with the binding event.
- Entropy (ΔS): Calculated from the Gibbs free energy equation ($\Delta G = \Delta H T\Delta S$), providing insight into the hydrophobic and conformational changes upon binding.[5][10]









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